N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S2/c1-26(22,23)19-7-4-13(5-8-19)16(20)18-12-17(21,14-6-9-24-11-14)15-3-2-10-25-15/h2-3,6,9-11,13,21H,4-5,7-8,12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJASAMURYPCKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in the scientific community for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a furan ring, a thiophene ring, and an amide group, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 287.35 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Intermediate Preparation : Starting with furan and thiophene derivatives.
- Coupling Reactions : Using specific catalysts and solvents to achieve desired yields.
- Purification Techniques : Employing advanced methods to ensure purity for biological testing.
Biological Activity
This compound has been studied for various biological activities:
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting its potential as an antimicrobial agent .
2. Anticancer Properties
Preliminary studies have indicated that the compound may possess anticancer properties through mechanisms such as apoptosis induction in cancer cell lines. In vitro assays demonstrated that it could inhibit the proliferation of several cancer cell types, including breast and lung cancer cells .
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease processes. For example, it has shown promise as a glucocerebrosidase inhibitor, which is significant in the context of Gaucher's disease .
The mechanism of action is believed to involve interaction with specific molecular targets within biological systems:
- Binding Affinity : The compound may bind to receptors or enzymes, modulating their activity.
- Signaling Pathways : It potentially affects cellular signaling pathways, leading to altered cellular responses.
Case Studies
Several case studies highlight the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | MIC of 32 µg/mL against E. coli; effective against Staphylococcus aureus |
| Study B | Anticancer | Induced apoptosis in breast cancer cell lines; inhibited cell proliferation |
| Study C | Enzyme Inhibition | Inhibited glucocerebrosidase activity; potential therapeutic application in Gaucher's disease |
Comparison with Similar Compounds
2-Thiophenefentanyl (Compound 4)
N-(1-Phenethylpiperidin-4-yl)-N-phenylfuran-2-carboxamide (Compound 5)
N-(2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl)pyridine-3-carboxamide
- Structure: Combines a thiazolidinone ring with a pyridine-carboxamide group .
- Key Differences: Replaces the piperidine-sulfonamide with a thiazolidinone scaffold. Contains a 4-bromophenyl substituent instead of heterocyclic ethyl groups.
- Therapeutic Relevance: Thiazolidinones are associated with antimicrobial and anti-inflammatory activities, diverging from the opioid-like activity of fentanyl analogs .
N-([1,1'-Biphenyl]-4-yl)-1-((3-hydroxypyridin-2-yl)methyl)piperidine-4-carboxamide
- Structure : Piperidine-4-carboxamide with a biphenyl and hydroxypyridine substitution .
- Key Differences: Biphenyl group replaces the hybrid furan/thiophene system.
- Pharmacokinetic Considerations :
Structural and Functional Comparison Table
Research Findings and Implications
- Electronic Effects : Sulfur in thiophene enhances receptor binding compared to oxygen in furan, but the target compound’s dual heterocycles may balance selectivity and potency .
- Sulfonamide Role: The methylsulfonyl group in the target compound likely reduces first-pass metabolism, extending half-life compared to non-sulfonylated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
